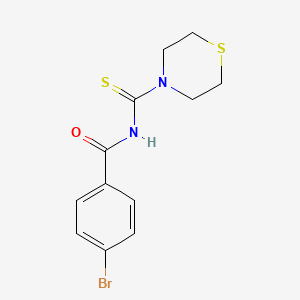![molecular formula C22H29N5O2S B10878141 (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878141.png)
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines several functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves multiple steps, including the formation of the benzothiazole ring, the pyrazolone core, and the morpholine-containing side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学的研究の応用
(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its uniqueness lies in its potential to interact with a wide range of molecular targets, making it a versatile tool in scientific research.
特性
分子式 |
C22H29N5O2S |
|---|---|
分子量 |
427.6 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-yl)-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H29N5O2S/c1-3-7-18-20(16(2)23-10-6-11-26-12-14-29-15-13-26)21(28)27(25-18)22-24-17-8-4-5-9-19(17)30-22/h4-5,8-9,25H,3,6-7,10-15H2,1-2H3 |
InChIキー |
XHAMGNXVGJPZJF-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCCCN4CCOCC4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B10878058.png)

![1-[4-(2-Methylbenzyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10878080.png)
![N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B10878099.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide](/img/structure/B10878115.png)
![4-{4-[(2-Fluorobenzoyl)oxy]phenoxy}phenyl 2-fluorobenzoate](/img/structure/B10878116.png)
methanone](/img/structure/B10878118.png)
![3-[7-(3-hydroxypropyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-2-naphthol](/img/structure/B10878120.png)
![2-[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B10878121.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10878122.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-chlorobenzyl)piperazine](/img/structure/B10878126.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine](/img/structure/B10878135.png)
![4-[7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenyl methyl ether](/img/structure/B10878136.png)
![2-(4-methoxyphenoxy)-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10878137.png)
